molecular formula C11H16ClNO B11733239 (1S,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride

(1S,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride

Katalognummer: B11733239
Molekulargewicht: 213.70 g/mol
InChI-Schlüssel: ANIFDPYYESFYPN-ACMTZBLWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative. Compounds of this nature are often of interest in medicinal chemistry due to their unique structural features and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where an alkene reacts with diiodomethane and a zinc-copper couple.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Ethoxy Group Addition: The ethoxy group can be added through etherification reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions could convert the compound into its corresponding amine or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions could introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity Studies: Investigated for potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.

Industry

    Material Science: May be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of (1S,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,2R)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride: The enantiomer of the compound .

    Cyclopropane Derivatives: Other cyclopropane derivatives with different substituents.

Uniqueness

The unique combination of the cyclopropane ring, ethoxy group, and amino group in (1S,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride may confer specific biological activities or chemical reactivity not seen in other compounds.

Eigenschaften

Molekularformel

C11H16ClNO

Molekulargewicht

213.70 g/mol

IUPAC-Name

(1S,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-2-13-9-5-3-8(4-6-9)10-7-11(10)12;/h3-6,10-11H,2,7,12H2,1H3;1H/t10-,11-;/m0./s1

InChI-Schlüssel

ANIFDPYYESFYPN-ACMTZBLWSA-N

Isomerische SMILES

CCOC1=CC=C(C=C1)[C@@H]2C[C@@H]2N.Cl

Kanonische SMILES

CCOC1=CC=C(C=C1)C2CC2N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.